Deulinoleic acid
CAS No.: 31447-29-7
Cat. No.: VC14601873
Molecular Formula: C18H32O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31447-29-7 |
|---|---|
| Molecular Formula | C18H32O2 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid |
| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i8D2 |
| Standard InChI Key | OYHQOLUKZRVURQ-ZVDPVMROSA-N |
| Isomeric SMILES | [2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Dilinoleic acid’s structure comprises two linoleic acid units (C18H32O2) linked via a covalent bond between their alkyl chains. The dimerization process preserves the cis configuration at the Δ9 and Δ12 positions, resulting in a molecule with four double bonds (C36H64O4) . This configuration creates a kinked geometry that impedes crystallization, explaining the compound’s wide melting range and liquid state at ambient temperatures .
Key Physicochemical Parameters
Table 1 summarizes critical physicochemical data for dilinoleic acid:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C36H64O4 | |
| Molecular weight | 560.89 g/mol | |
| Melting point | 105–190°C | |
| LogP (estimated) | 7.180 | |
| Water solubility | Insoluble | |
| FDA UNII | 5RP695IQQ3 |
The compound’s low water solubility and high lipid affinity make it particularly suitable for anhydrous cosmetic systems, where it functions as a viscosity modifier and skin-conditioning agent .
Synthesis and Industrial Production
Dimerization Mechanism
Commercial production of dilinoleic acid occurs via thermal dimerization of linoleic acid under controlled conditions. The process involves a Diels-Alder reaction between conjugated dienoic acid moieties, forming a cyclohexene ring structure between two linoleic acid molecules . Catalytic methods using clay minerals or ionic liquids enhance reaction efficiency, achieving conversion rates exceeding 85% in optimized setups .
Purification and Quality Control
Post-synthesis purification employs fractional distillation under reduced pressure (0.1–5 mmHg) to separate the dimer from residual monomers and trimers. Gas chromatography–mass spectrometry (GC-MS) analysis typically reveals:
-
<0.5% free linoleic acid
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<1% isostearyl alcohol (in esterified derivatives)
Industrial batches must comply with the EPA’s impurity limits, which cap residual monomers at 0.5% (w/w) for cosmetic-grade material .
Applications in Cosmetic Formulations
Skin-Conditioning Mechanisms
Dilinoleic acid derivatives function primarily as occlusive agents, forming a hydrophobic film that reduces transepidermal water loss (TEWL) by 18–22% in clinical studies . In lipstick formulations, concentrations up to 53% improve product spreadability and pigment dispersion while maintaining structural integrity at elevated temperatures .
Formulatory Compatibility
The compound’s ester derivatives exhibit broad compatibility with:
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Silicones (cyclomethicone, dimethicone)
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Hydrocarbon waxes (microcrystalline wax, ozokerite)
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Polar solvents (propylene glycol, ethanol)
This versatility enables use in diverse systems, from anhydrous sticks to oil-in-water emulsions.
| Compound | LD50 (Oral, Rat) | Study Duration | Source |
|---|---|---|---|
| Diisostearyl dimer dilinoleate | >5.0 g/kg | 14-day | |
| Dioctyldodecyl dimer dilinoleate | >5.0 g/kg | 14-day |
No mortality or clinical signs occurred at these doses, supporting classification as Category 5 (low toxicity) under GHS guidelines .
Subchronic Exposure Effects
A 13-week feeding study in CD rats (5% dietary dilinoleic acid) revealed:
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9.2% decrease in serum triglycerides (p<0.01)
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6.8% reduction in total cholesterol (p<0.05)
Table 2 details significant clinical chemistry alterations:
| Parameter | Change (% vs Control) | Sex | Dose Level |
|---|---|---|---|
| Alkaline phosphatase | +28% | M/F | 5% |
| Total cholesterol | -6.8% | M/F | 5% |
| Albumin/globulin ratio | +12% | M | 5% |
These metabolic shifts suggest altered lipid absorption, though histological changes remained subpathological .
Regulatory Status and Compliance
Dilinoleic acid meets safety criteria for cosmetic use per:
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EPA TSCA Inventory listing
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FDA Indirect Food Additive Regulation 21 CFR 178.3910
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EU Cosmetics Regulation (EC) No 1223/2009
Maximum permitted concentrations range from 10% (general cosmetics) to 53% (lip products), contingent on derivative form and application .
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